molecular formula C9H15N3 B13900301 4-(4-Methyl-1H-imidazol-1-YL)piperidine CAS No. 1269429-31-3

4-(4-Methyl-1H-imidazol-1-YL)piperidine

Cat. No.: B13900301
CAS No.: 1269429-31-3
M. Wt: 165.24 g/mol
InChI Key: FXYIAIBTFGCLCB-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-1-YL)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-imidazol-1-YL)piperidine typically involves the condensation of 4-methylimidazole with piperidine. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a piperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-imidazol-1-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Both the imidazole and piperidine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated derivatives and organometallic reagents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(4-Methyl-1H-imidazol-1-YL)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-imidazol-1-YL)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-YL)piperidine: Lacks the methyl group on the imidazole ring.

    4-(4,5-Diphenyl-1H-imidazol-2-YL)piperidine: Contains additional phenyl groups on the imidazole ring.

    4-(1H-Imidazol-1-YL)benzene: Features a benzene ring instead of a piperidine ring.

Uniqueness

4-(4-Methyl-1H-imidazol-1-YL)piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules.

Properties

CAS No.

1269429-31-3

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(4-methylimidazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-6-12(7-11-8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3

InChI Key

FXYIAIBTFGCLCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2CCNCC2

Origin of Product

United States

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